
Isolariciresinol 9'-beta-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isolariciresinol 9'-beta-D-glucopyranoside: is a lignan, a type of polyphenolic compound found in various plants. Lignans are known for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. This compound is a glycosylated form of isolariciresinol, which enhances its solubility and stability in aqueous solutions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (+)-isolariciresinol monoglucoside typically involves the glycosylation of isolariciresinol. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often uses glycosyltransferases, which transfer a glucose moiety to the hydroxyl group of isolariciresinol. Chemical glycosylation can be performed using glycosyl donors such as trichloroacetimidates or thioglycosides under acidic conditions.
Industrial Production Methods: Industrial production of (+)-isolariciresinol monoglucoside can be achieved through biotechnological approaches, such as the use of endophytic fungi like Phomopsis sp. XP-8. These fungi can produce the compound in vitro when cultivated in specific media, such as mung bean medium. The production yield can be enhanced by optimizing the cultivation conditions, including the addition of specific substrates and the use of co-cultures .
化学反应分析
Types of Reactions: Isolariciresinol 9'-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
科学研究应用
Chemistry: In chemistry, (+)-isolariciresinol monoglucoside is studied for its potential as a precursor for the synthesis of other bioactive lignans. It is also used as a model compound to study glycosylation reactions and the stability of glycosides.
Biology: In biological research, this compound is investigated for its antioxidant and anti-inflammatory properties. It has been shown to protect cells from oxidative stress and reduce inflammation in various cell models.
Medicine: In medicine, (+)-isolariciresinol monoglucoside is explored for its potential therapeutic effects. It has been studied for its anticancer properties, particularly in breast and endometrial cancer models. Additionally, it has shown promise in managing diabetes by inhibiting α-glucosidase, an enzyme involved in carbohydrate digestion .
Industry: In the industrial sector, this compound is used in the development of functional foods and nutraceuticals. Its stability and solubility make it an attractive ingredient for health supplements and fortified foods.
作用机制
The mechanism of action of (+)-isolariciresinol monoglucoside involves its interaction with various molecular targets and pathways. It exerts its antioxidant effects by scavenging free radicals and upregulating antioxidant enzymes. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase. The compound’s anticancer properties are attributed to its ability to induce apoptosis and inhibit cell proliferation by modulating signaling pathways such as the PI3K/Akt and MAPK pathways .
相似化合物的比较
- Pinoresinol monoglucoside
- Secoisolariciresinol monoglucoside
- Matairesinol monoglucoside
Comparison: Isolariciresinol 9'-beta-D-glucopyranoside is unique among these compounds due to its specific glycosylation pattern, which enhances its solubility and stability. Compared to pinoresinol monoglucoside, it has a different stereochemistry, which can influence its biological activity. Secoisolariciresinol monoglucoside and matairesinol monoglucoside have different core structures, leading to variations in their antioxidant and anticancer properties .
属性
CAS 编号 |
63358-12-3 |
|---|---|
分子式 |
C26H34O11 |
分子量 |
522.5 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S,6R)-2-[[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H34O11/c1-34-19-6-12(3-4-17(19)29)22-15-8-18(30)20(35-2)7-13(15)5-14(9-27)16(22)11-36-26-25(33)24(32)23(31)21(10-28)37-26/h3-4,6-8,14,16,21-33H,5,9-11H2,1-2H3/t14-,16-,21+,22-,23+,24-,25+,26+/m0/s1 |
InChI 键 |
AHYOMNWKYGMYMB-QBCFYRCNSA-N |
SMILES |
COC1=C(C=C2C(C(C(CC2=C1)CO)C3(C(C(C(C(O3)CO)O)O)O)OC)C4=CC(=C(C=C4)O)OC)O |
手性 SMILES |
COC1=C(C=C2[C@@H]([C@H]([C@@H](CC2=C1)CO)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC)O |
规范 SMILES |
COC1=C(C=C2C(C(C(CC2=C1)CO)COC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC)O |
外观 |
Powder |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common plant sources of Isolariciresinol 9-O-beta-D-glucopyranoside?
A1: This compound has been isolated from a variety of plant species, highlighting its presence across different botanical families. Some notable sources identified in research include:
- Fruits of Ailanthus altissima []
- Leaves of Celastrus gemmatus Loes. []
- Roots of Anemone altaica []
- Cissus assamica []
- Ervatamia hainanensis []
Q2: Is Isolariciresinol 9-O-beta-D-glucopyranoside found in all parts of a plant or is it specific to certain tissues?
A2: The research indicates that the compound's presence can vary depending on the plant species and the specific part of the plant being studied. For instance, it was found in the:
Q3: What is the structural characterization of Isolariciresinol 9-O-beta-D-glucopyranoside?
A3: While the provided abstracts don't delve into detailed spectroscopic data, they confirm the identification of Isolariciresinol 9-O-beta-D-glucopyranoside through techniques like IR, MS, NMR, and 2D-NMR [, , , , ]. These methods are essential for determining the compound's molecular formula, weight, and structural confirmation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





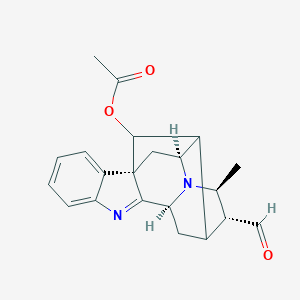
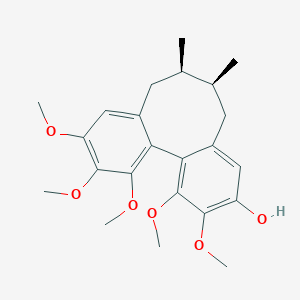

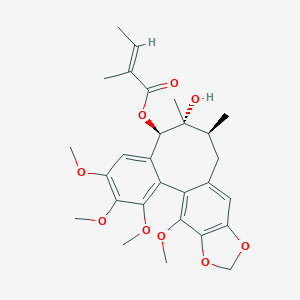
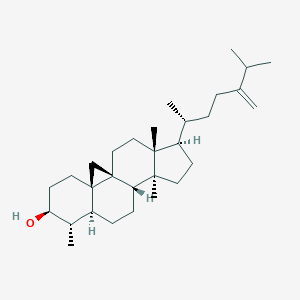
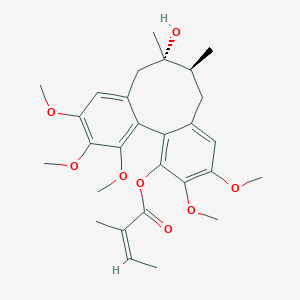
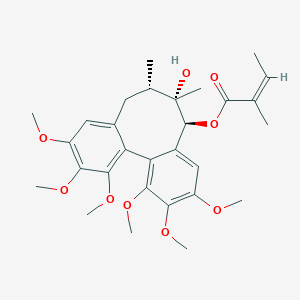
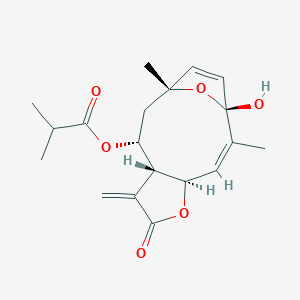
![(8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione](/img/structure/B203313.png)
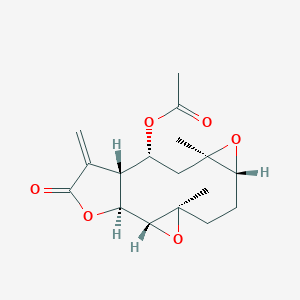
![2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid](/img/structure/B203403.png)
